molecular formula C16H30O4 B1592311 1,12-Diacetoxydodecane CAS No. 42236-50-0

1,12-Diacetoxydodecane

Cat. No. B1592311
CAS RN: 42236-50-0
M. Wt: 286.41 g/mol
InChI Key: VSQSFRDZIRKBEF-UHFFFAOYSA-N
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Description

1,12-Diacetoxydodecane, also known as dodecamethylene diacetate or 1,12-dodecanediol diacetate, is a chemical compound with the molecular formula C16H30O4 . It has a molecular weight of 286.4 .


Molecular Structure Analysis

The molecular structure of 1,12-Diacetoxydodecane consists of a dodecane (12 carbon atoms) backbone with acetoxy (CH3COO) groups attached to the first and twelfth carbon atoms .


Physical And Chemical Properties Analysis

1,12-Diacetoxydodecane is a solid at 20°C . It has a density of 0.955g/cm3 . It has a melting point of 40°C and a boiling point of 190°C at 10mmHg . It is soluble in toluene .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

1,2-Diacetals, including structures related to 1,12-Diacetoxydodecane, are recognized for their utility in organic synthesis. They serve as rigid structural motifs offering a plethora of applications in natural product assembly. These include selective 1,2-diol or alpha-hydroxy acid protection, enantiotopic recognition, desymmetrization methods, chiral memory applications, and control in oligosaccharide synthesis. 1,2-Diacetals offer advantages over their five-ring acetonide counterparts in terms of stability and enhanced crystallinity of the products. Their favorable NMR characteristics facilitate structural assignment during asymmetric synthesis processes (Ley & Polara, 2007).

Pharmacological Applications

Compounds related to 1,12-Diacetoxydodecane exhibit significant pharmacological potentials. For example, azaindolylsulfonamides with selective inhibitory effects on histone deacetylase 6 (HDAC6) show promise in anticancer activity, especially in colorectal cancer cell lines. Such compounds highlight the broader utility of diacetoxydodecane derivatives in developing targeted therapies (Hsueh-Yun Lee et al., 2014).

Materials Science and Nanotechnology

The surface charge modification of nanoparticles, including those potentially derivable from 1,12-Diacetoxydodecane or related compounds, plays a crucial role in their biocompatibility and cellular uptake. Modifying surface charges can influence the interaction between nanoparticles and cell membranes, affecting the uptake and subsequent cellular responses. This has significant implications for the development of nanoparticle-based drug delivery systems and other biomedical applications (Chen et al., 2011).

Molecular Recognition and Self-Assembly

"Diacetoxyiodo"arenes, structurally related to 1,12-Diacetoxydodecane, are utilized as precursors in novel synthetic methods for preparing substituted fluoroarenes, showcasing their role in advanced organic synthesis and potential applications in designing new materials and molecular probes (Haskali et al., 2016).

properties

IUPAC Name

12-acetyloxydodecyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O4/c1-15(17)19-13-11-9-7-5-3-4-6-8-10-12-14-20-16(2)18/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQSFRDZIRKBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609817
Record name Dodecane-1,12-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,12-Diacetoxydodecane

CAS RN

42236-50-0
Record name Dodecane-1,12-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LI Zakharkin, VV Guseva - Chemistry of Natural Compounds, 1984 - Springer
Synthesis of (Z)-tetradec-11-en-1-ol and (Z)-hexadec-11-en-1-ol from dodecane-1,12-diol Page 1 SUMMARY I. The direct bromination of NDPs or NTPs followed by catalytic …
Number of citations: 1 link.springer.com
GD PRESTWICH - Pheromone biochemistry, 1987 - Elsevier
Publisher Summary This chapter describes the methodology employed in using radiochemicals to study pheromone catabolism and pheromone reception. It reviews the literature by …
Number of citations: 57 www.sciencedirect.com

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